3,4-difluoro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide
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Overview
Description
3,4-Difluoro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide is a synthetic organic compound with the molecular formula C15H13F2N3O2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-methoxyphenylhydrazine with sodium azide under acidic conditions.
Coupling Reaction: The tetrazole intermediate is then coupled with 3,4-difluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,4-Difluoro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield a carboxylic acid, while substitution of the fluorine atoms may result in the formation of various substituted benzamides.
Scientific Research Applications
3,4-Difluoro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3,4-difluoro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring and difluoro-substituted benzamide moiety contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites.
Comparison with Similar Compounds
Similar Compounds
3,4-Difluoro-N-(4-methoxyphenyl)benzamide: Similar structure but lacks the tetrazole ring.
3,4-Difluoro-N-(4-methylphenyl)benzamide: Similar structure but has a methyl group instead of a methoxy group.
3,4-Difluoro-N-(4-chlorophenyl)benzamide: Similar structure but has a chlorine atom instead of a methoxy group.
Uniqueness
The presence of the tetrazole ring in 3,4-difluoro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide distinguishes it from other similar compounds
Properties
IUPAC Name |
3,4-difluoro-N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2N5O2/c1-25-12-5-3-11(4-6-12)23-15(20-21-22-23)9-19-16(24)10-2-7-13(17)14(18)8-10/h2-8H,9H2,1H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAUYFXYTWLSIQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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